molecular formula C18H24N2O2 B14521383 3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 62595-54-4

3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one

Cat. No.: B14521383
CAS No.: 62595-54-4
M. Wt: 300.4 g/mol
InChI Key: FRTVTXNSQCQNNF-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered heterocycle containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and the hydrogenation steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The piperidine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one is unique due to the combination of the indole and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for further research and development.

Properties

CAS No.

62595-54-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-ethyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-2-one

InChI

InChI=1S/C18H24N2O2/c1-3-13-5-4-9-20(18(13)21)10-8-14-12-19-17-7-6-15(22-2)11-16(14)17/h6-7,11-13,19H,3-5,8-10H2,1-2H3

InChI Key

FRTVTXNSQCQNNF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1=O)CCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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